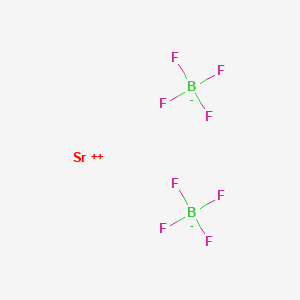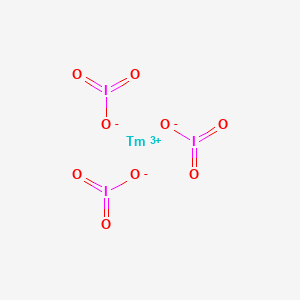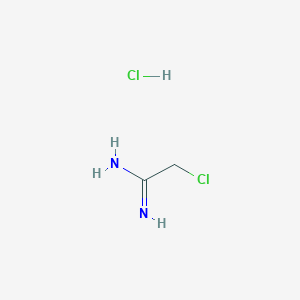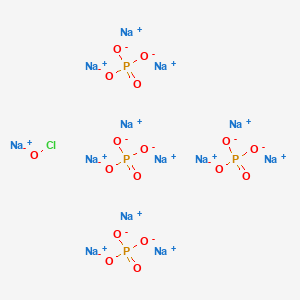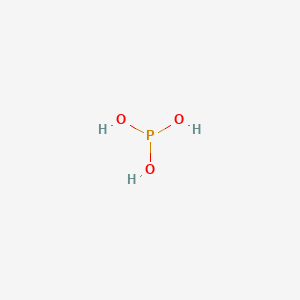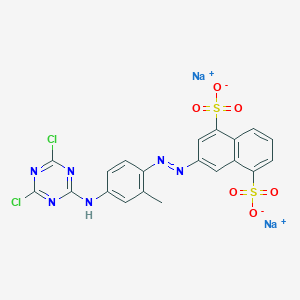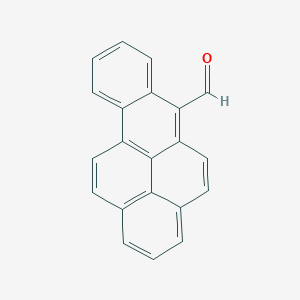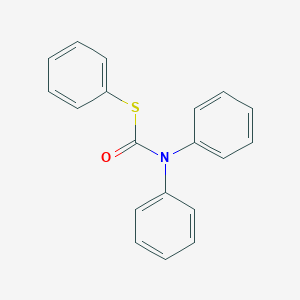
Carbamic acid, diphenylthio-, S-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, diphenylthio-, S-phenyl ester is a chemical compound that is commonly known as disulfiram. It is a white, crystalline powder that is used in the treatment of alcoholism. Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its use in the treatment of alcoholism, disulfiram has also been studied for its potential applications in cancer treatment and as an insecticide.
Mécanisme D'action
Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its effects on alcohol metabolism, disulfiram has also been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.
Effets Biochimiques Et Physiologiques
Disulfiram has a number of biochemical and physiological effects. It inhibits the activity of acetaldehyde dehydrogenase, which leads to the accumulation of acetaldehyde in the body. This can cause unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition, disulfiram has been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.
Avantages Et Limitations Des Expériences En Laboratoire
Disulfiram has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be obtained in pure form. In addition, disulfiram has been extensively studied in both in vitro and in vivo models, which makes it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation is that disulfiram can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on disulfiram. One area of interest is its potential applications in cancer treatment. Disulfiram has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is interest in exploring its potential as a cancer therapy. Another area of interest is its potential as an insecticide. Disulfiram has been shown to be effective against a number of insect pests, and there is interest in exploring its potential as a natural insecticide. Finally, there is interest in exploring the mechanisms of action of disulfiram in more detail, in order to better understand its effects on alcohol metabolism, xenobiotic detoxification, and ROS signaling.
Méthodes De Synthèse
Disulfiram can be synthesized by the reaction of carbon disulfide with sodium hydroxide to form sodium diethyl dithiocarbamate. This compound is then reacted with phenyl chloride to form disulfiram. The synthesis of disulfiram is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Disulfiram has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Disulfiram works by inhibiting the enzyme aldehyde dehydrogenase, which is important for the detoxification of reactive oxygen species (ROS) in cancer cells. This leads to an accumulation of ROS, which can cause oxidative damage to the cancer cells and ultimately lead to cell death.
Propriétés
Numéro CAS |
13509-40-5 |
|---|---|
Nom du produit |
Carbamic acid, diphenylthio-, S-phenyl ester |
Formule moléculaire |
C19H15NOS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
S-phenyl N,N-diphenylcarbamothioate |
InChI |
InChI=1S/C19H15NOS/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
Clé InChI |
UFYNNEYPWQBTRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
Autres numéros CAS |
13509-40-5 |
Synonymes |
N,N-Diphenylthiocarbamic acid S-phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



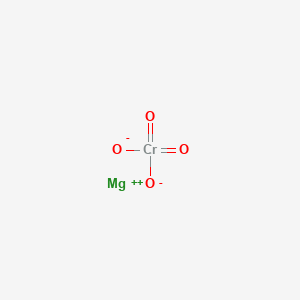
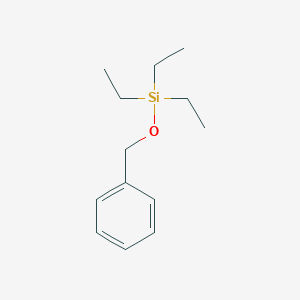
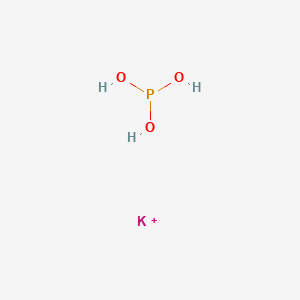
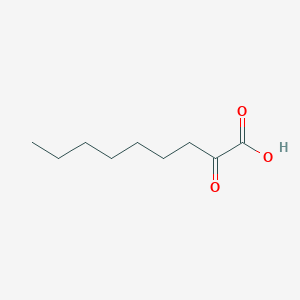
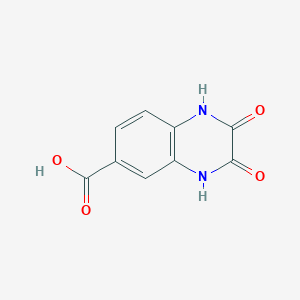

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
